molecular formula C25H29N3O4 B11415206 N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Cat. No.: B11415206
M. Wt: 435.5 g/mol
InChI Key: IYDYJHGLURTARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a spirocyclic amide derivative. Spirocyclic structures are found in a wide range of natural compounds and are known for their therapeutic applications, particularly in the treatment of pain and cancer . This compound is part of a class of molecules that exhibit significant biological activities, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves the inhibition of specific enzymes and pathways. For example, it inhibits PDE7, which plays a role in the regulation of inflammatory responses and cell proliferation . This inhibition leads to the arrest of cell growth and induction of apoptosis in neoplastic cells, making it a potential anticancer agent .

Comparison with Similar Compounds

N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is unique due to its spirocyclic structure and specific biological activities. Similar compounds include other spirocyclic amides and pyrazolones, which also exhibit therapeutic properties .

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide

InChI

InChI=1S/C25H29N3O4/c1-17-11-13-25(14-12-17)27-23(18-7-5-4-6-8-18)24(30)28(25)16-22(29)26-19-9-10-20(31-2)21(15-19)32-3/h4-10,15,17H,11-14,16H2,1-3H3,(H,26,29)

InChI Key

IYDYJHGLURTARZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.